molecular formula C10H10ClFO2 B13286869 3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid

3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid

Cat. No.: B13286869
M. Wt: 216.63 g/mol
InChI Key: YWASETYUQOQENG-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of propanoic acid, featuring a substituted phenyl ring with chlorine, fluorine, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoro-3-methylbenzene.

    Halogenation: The aromatic ring is halogenated using reagents like chlorine or fluorine under controlled conditions to introduce the chloro and fluoro substituents.

    Alkylation: The halogenated benzene derivative undergoes alkylation with propanoic acid or its derivatives in the presence of a suitable catalyst, such as aluminum chloride, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent product formation. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid has several scientific research applications:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry research.

    Biological Studies: It is used in studies to understand the effects of halogenated aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen substituents can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-3-methylphenyl)propanoic acid
  • 3-(4-Fluoro-3-methylphenyl)propanoic acid
  • 3-(4-Chloro-2-methylphenyl)propanoic acid

Uniqueness

3-(4-Chloro-2-fluoro-3-methylphenyl)propanoic acid is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potency and selectivity in various applications compared to similar compounds with only one halogen substituent.

Properties

Molecular Formula

C10H10ClFO2

Molecular Weight

216.63 g/mol

IUPAC Name

3-(4-chloro-2-fluoro-3-methylphenyl)propanoic acid

InChI

InChI=1S/C10H10ClFO2/c1-6-8(11)4-2-7(10(6)12)3-5-9(13)14/h2,4H,3,5H2,1H3,(H,13,14)

InChI Key

YWASETYUQOQENG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)CCC(=O)O)Cl

Origin of Product

United States

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